N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-chloro-4,5-difluorophenyl and 2-methyl-3-nitrobenzamide moieties. These could potentially be synthesized from (2-chloro-4,5-difluorophenyl)methanol and 2-chloro-4,5-difluorobenzoic acid , respectively. The final step would likely involve a condensation reaction to form the benzoxazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a nitro group, and an amide linkage. The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The nitro group is a functional group consisting of one nitrogen atom and two oxygen atoms. The amide linkage is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzoxazole ring, the nitro group, and the amide linkage. The benzoxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which would activate the benzoxazole ring towards electrophilic aromatic substitution at positions ortho and para to the nitro group. The amide linkage could participate in various reactions, including hydrolysis, reduction, and reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazole ring, the nitro group, and the amide linkage would likely make this compound relatively polar, which could influence its solubility in various solvents. The presence of the benzoxazole ring could also confer stability and rigidity to the molecule .Properties
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF2N3O4/c1-10-12(3-2-4-18(10)27(29)30)20(28)25-11-5-6-19-17(7-11)26-21(31-19)13-8-15(23)16(24)9-14(13)22/h2-9H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKRFKCJJMEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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